molecular formula C32H50O13 B1680263 Rubusoside CAS No. 64849-39-4

Rubusoside

Katalognummer B1680263
CAS-Nummer: 64849-39-4
Molekulargewicht: 642.7 g/mol
InChI-Schlüssel: YWPVROCHNBYFTP-OSHKXICASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rubusoside is a natural sweetener and a solubilizing agent with antiangiogenic and antiallergic properties . It can improve the survival rate of palmitic acid-induced INS-1 cells and inhibit the occurrence of apoptosis .


Synthesis Analysis

The de novo biosynthesis of rubusoside has been achieved in engineered yeasts . The process identified multiple issues that limit the production, including rate-limiting steps, product stress on cellular fitness, and unbalanced metabolic networks . A systematic engineering strategy was carried out to solve these issues, which produced rubusoside at titers of 1368.6mg/L .


Molecular Structure Analysis

Rubusoside has a molecular formula of C32H50O13 and a molecular weight of 642.73 . It is a tetracyclic diterpene glycoside combined with alcohol and glucose .


Chemical Reactions Analysis

Rubusoside can be selectively produced from stevioside using the sophorose activity of β-glucosidase from Streptomyces sp. GXT6 . Also, under acidic conditions, rubusoside can degrade into several known degradants .


Physical And Chemical Properties Analysis

Rubusoside has a density of 1.5±0.1 g/cm3, a boiling point of 802.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±6.4 mmHg at 25°C . It also has a molar refractivity of 156.6±0.4 cm3 and a polar surface area of 216 Å2 .

Wissenschaftliche Forschungsanwendungen

Applications in Dental Health

  • Rubusoside demonstrated potential in reducing dental caries by inhibiting the growth and acidogenicity of Streptococcus mutans, a primary bacteria responsible for tooth decay. It was found to significantly lower the bacteria's growth and adherence to glass surfaces in vitro, compared to other sugars like sucrose, glucose, and maltose, indicating its potential as a non-cariogenic sweetener (Chu, Zhang, & He, 2016).

Impact on Metabolism and Obesity

  • A study on golden hamsters fed a high-fat diet revealed that rubusoside supplementation could partially reverse metabolism disorders induced by the diet. This effect included improvements in amino acid, sugar, fat, and energy metabolism, suggesting rubusoside's role in regulating lipid metabolism and potentially mitigating hypertriglyceridemia (Li et al., 2020).

Enhancing Drug Solubility and Permeability

  • Research explored the use of rubusoside to improve the solubility and permeability of the antitumor compound betulonic acid, which is typically insoluble. This study showed that when processed with rubusoside, betulonic acid displayed enhanced permeability and reduced tumor growth in animal models, demonstrating rubusoside's potential in pharmaceutical applications (Zhang, Chou, Liu, & Liu, 2016).

Biocatalyst for Sweetener Production

  • A study using Saccharomyces cerevisiae as a whole-cell biocatalyst demonstrated the efficient biosynthesis of rubusoside. This approach lays the foundation for scalable production of this diterpene sweetener, highlighting its potential for large-scale manufacturing and commercial use (Mao, Chen, Ren, Sun, & Wang, 2021).

Anti-inflammatory and Anti-asthmatic Effects

  • Rubusoside exhibited anti-inflammatory and anti-asthmatic effects in an ovalbumin-induced asthmatic mice model. It effectively reduced airway hyperresponsiveness and inflammatory cell count in bronchoalveolar lavage fluid. The study suggests rubusoside's potential as a therapeutic agent in managing asthma-related inflammation (Wang, Tang, Qian, Zeng, Gao, & Song, 2020).

Diabetes Management

  • In a study on type 2 diabetes mellitus (T2DM) mice models, rubusoside significantly decreased blood glucose and lipid levels. It was found to activate the AMPK signaling pathway, modulate GLUT2 and GLUT4 expression, and enhance total antioxidant capacity in the liver, indicating its potential as an anti-diabetic agent (Hu, Chang, Xu, Wang, Dai, Yu, Sun, Dong, Zhang, Xu, Liu, & Chen, 2022).

These studies collectively highlight rubusoside's potential in various scientific fields

Based on recent studies since 2021, Rubusoside continues to be explored for its various scientific applications. Here are some notable findings:

1. Biocatalysis in Yeast for Rubusoside Production

  • A study developed a whole-cell biocatalyst in Saccharomyces cerevisiae for the glycosylation of steviol to Rubusoside. This approach demonstrated high efficiency in Rubusoside biosynthesis without needing additional UDPG, laying the groundwork for scalable production of this diterpene sweetener (Mao, Chen, Ren, Sun, & Wang, 2021).

2. Rubusoside in Enhancing Solubility of Vitamins

  • Research on enzymatic production of Rubusoside from stevioside showed its capacity for micelle solubilization. Rubusoside significantly improved the solubility of vitamins E and D2, indicating its potential in pharmaceutical and nutraceutical applications (Zhou, Shen, Guo, Xia, Hu, Liu, & Jing, 2021).

3. Therapeutic Effects on Type 2 Diabetes Mellitus

  • A study on T2DM mice models revealed that Rubusoside could potentially serve as an anti-diabetic drug. It showed a reduction in blood glucose and lipid levels and activated the AMPK signaling pathway, suggesting its role in managing diabetes and protecting the liver from oxidative stress (Hu, Chang, Xu, Wang, Dai, Yu, Sun, Dong, Zhang, Xu, Liu, & Chen, 2022).

4. Novel β-Glucosidase for Efficient Rubusoside Production

  • A novel β-glucosidase from Chryseobacterium scophthalmum was identified for efficiently converting stevioside to Rubusoside. This enzyme showed promising potential for industrial-scale Rubusoside production from stevioside or crude steviol glycosides extract (Yan, Cao, Yang, Yang, Xu, Jiang, & Xiao, 2021).

5. Enhancing Sweetness of Stevia Glycosides

  • A study involving uridine diphosphate glycosyltransferases (UGTs) found that LbUGT from Lycium barbarum efficiently glucosylated Rubusoside, producing derivatives with increased sweetness intensity and improved taste quality. This research offers insights into the taste enhancement of stevia glycosides (Pan, Xiao, Tang, Xia, Li, Jia, Wei, Yan, 2022).

Zukünftige Richtungen

The future of rubusoside lies in the development of synthetic biology approaches for its production . The chassis strain constructed for the de novo production of rubusoside paves the way towards a sustainable, large-scale fermentation-based manufacturing of diverse rebaudiosides . Furthermore, rubusoside is considered the next generation of sugar substitutes due to its low-calorie, superior sweetness, and organoleptic properties .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPVROCHNBYFTP-OSHKXICASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubusoside

CAS RN

64849-39-4
Record name Rubusoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64849-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubusoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUBUSOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,360
Citations
J Kim, TTH Nguyen, J Jin, I Septiana, GM Son… - Biotechnology and …, 2019 - Springer
Streptococcus mutans plays an important role in the development of dental caries in humans by synthesizing adhesive insoluble glucans from sucrose by mutansucrase activity. To …
Number of citations: 15 link.springer.com
S Kitahata, H Ishikawa, T Miyata… - Agricultural and biological …, 1989 - jstage.jst.go.jp
… group of rubusoside under certain conditions.5) Using this transgalactosylation product as an acceptor of CGT-aseaction, rubusoside derivatives which are transglycosylated …
Number of citations: 110 www.jstage.jst.go.jp
Y Xu, X Wang, C Zhang, X Zhou, X Xu, L Han… - Nature …, 2022 - nature.com
… chassis for the de novo production of rubusoside and rebaudiosides. In this process… rubusoside and rebaudiosides at titers of 1368.6 mg/L and 132.7 mg/L, respectively. The rubusoside …
Number of citations: 36 www.nature.com
J Chu, T Zhang, K He - BMC Oral Health, 2016 - Springer
… rubusoside is a prototype sweet substance isolated from the leaves of the plant Rubrus … The purpose of this study was to investigate the effects of rubusoside on Streptococcus …
Number of citations: 37 link.springer.com
S Kitahata, H Ishikawa, T Miyata… - … and biological chemistry, 1989 - Taylor & Francis
… Lee (Rosaceae) collected in Kwangchow, China.!,2) The relative sweetness of rubusoside to … sweetness of rubusoside by selective elongation of the 13-0-glucosyl moiety of rubusoside. …
Number of citations: 31 www.tandfonline.com
Y Sun, Z Chen, J Li, J Li, H Lv, J Yang, W Li, D Xie… - Molecular Plant, 2018 - cell.com
… To identify specific diterpenoid UGT genes responsible for the glycosylation steps of rubusoside, … expressed in Escherichia coli to probe their potential roles in rubusoside biosynthesis. …
Number of citations: 37 www.cell.com
JA Ko, YM Kim, YB Ryu, HJ Jeong… - Journal of agricultural …, 2012 - ACS Publications
Rubusoside (R) is a natural sweetener and a solubilizing agent with antiangiogenic and antiallergic properties. However, currently, its production is quite expensive, and therefore, we …
Number of citations: 45 pubs.acs.org
H Ishikawa, S Kitahata, K Ohtani… - Agricultural and …, 1990 - academic.oup.com
… transfructosylation of rubusoside was 88% at 0.025 M rubusoside solution after … rubusoside decreased with the increase m rubusoside concentration and was 19% at 0.5 M rubusoside …
Number of citations: 75 academic.oup.com
M Darise, K Mizutani, R Kasai, O Tanaka… - Agricultural and …, 1984 - academic.oup.com
Rubusoside, the β-D-glucosyl ester of 13-O-D-glucosyl-steviol which was isolated from leaves of Rubus suavissimus collected in China as the major sweet principle (yield: 5.4%), was …
Number of citations: 99 academic.oup.com
Z Wang, J Wang, M Jiang, Y Wei, H Pang… - Applied microbiology …, 2015 - Springer
… Production of rubusoside was determined by 1 H and 13 C nuclear magnetic resonance (NMR). Thus, rubusoside was produced … The production yield of rubusoside was 78.8 % in 6 h. …
Number of citations: 30 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.